REACTION_CXSMILES
|
[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[K+]>O>[C:8]([OH:10])(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
20.09 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
21.92 mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 22 L flask was placed
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to
|
Type
|
ADDITION
|
Details
|
The melt was poured into a Nalgene tank that
|
Type
|
ADDITION
|
Details
|
the addition of the melt
|
Type
|
STIRRING
|
Details
|
After the mixture was thoroughly stirred
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a pad of Celite (4,200 g) (the product
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the neutral by-product (from attack by aniline on both ends of suberic acid)
|
Type
|
FILTRATION
|
Details
|
to settle because the filtration
|
Type
|
WAIT
|
Details
|
taking several days
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
to settle overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed on the funnel with deionized water (4×5 L)
|
Type
|
CUSTOM
|
Details
|
The wet filter cake was placed in a 72 L flask with 44 L of deionized water
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 50° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC(=O)NC1=CC=CC=C1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |